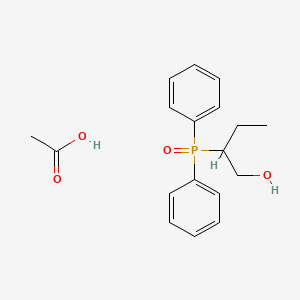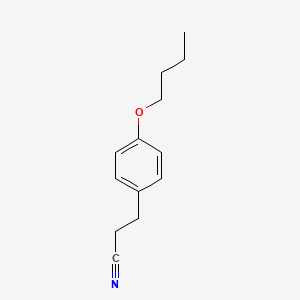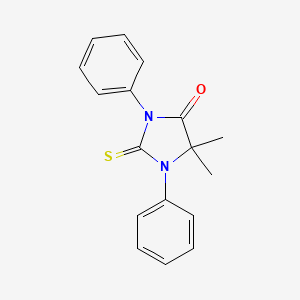![molecular formula C16H19NO5 B14385392 Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate CAS No. 87698-84-8](/img/structure/B14385392.png)
Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a butenedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate typically involves the reaction of 2-(morpholin-4-yl)phenylboronic acid with dimethyl but-2-enedioate under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride
- 2,2-Dimethyl-N-[2-(morpholin-4-yl)phenyl]propanamide
- 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
Uniqueness
Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate is unique due to its combination of a morpholine ring with a butenedioate moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
87698-84-8 |
|---|---|
Formule moléculaire |
C16H19NO5 |
Poids moléculaire |
305.32 g/mol |
Nom IUPAC |
dimethyl 2-(2-morpholin-4-ylphenyl)but-2-enedioate |
InChI |
InChI=1S/C16H19NO5/c1-20-15(18)11-13(16(19)21-2)12-5-3-4-6-14(12)17-7-9-22-10-8-17/h3-6,11H,7-10H2,1-2H3 |
Clé InChI |
KASKGFHLYVPRFC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C(C1=CC=CC=C1N2CCOCC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



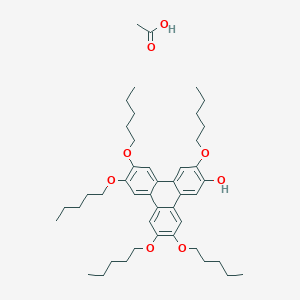
![6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14385317.png)


![N,N'-Methylenebis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14385328.png)
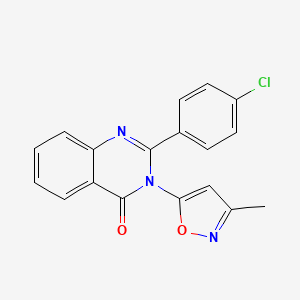
![Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate](/img/structure/B14385336.png)
![Diethyl [4-(ethylamino)phenyl]phosphonate](/img/structure/B14385338.png)

